Nucleophilic Reactivity: Chloro vs. Fluoro
The chlorine atom at the 2-position of (1Z)-2-chloro-N'-hydroxyethanimidamide undergoes nucleophilic substitution reactions that are not possible with the corresponding fluoro analog due to the higher C–F bond strength (approximately 485 kJ/mol vs. 327 kJ/mol for C–Cl) . In contrast, the fluoroacetamidoxime analog exhibits substantially reduced reactivity toward nucleophiles, limiting its utility in covalent enzyme inhibition and heterocycle construction where the chloro group serves as a leaving group .
| Evidence Dimension | Nucleophilic substitution reactivity |
|---|---|
| Target Compound Data | C–Cl bond: ~327 kJ/mol; chloro group acts as a leaving group |
| Comparator Or Baseline | Fluoroacetamidoxime analog (C–F bond: ~485 kJ/mol) |
| Quantified Difference | C–Cl bond strength ~158 kJ/mol lower than C–F |
| Conditions | Class-level bond dissociation energy comparison; experimental substitution reactions with amines or thiols |
Why This Matters
This reactivity difference is critical for applications requiring covalent target engagement, such as irreversible enzyme inactivation or the synthesis of substituted amidoxime derivatives.
